Lipophilicity (LogP) Comparison: Impact on Predicted Membrane Permeability vs. Unsubstituted and 4-Chloro Analogs
The experimentally derived or consensus LogP of 1-(4-methylphenoxy)propan-2-amine (XLogP3 = 1.7) [1] is intermediate between the less lipophilic unsubstituted phenoxypropan-2-amine (LogP ~1.3) and the more lipophilic 4-chloro analog (LogP ~2.1) . This difference of 0.4 log units relative to each comparator corresponds to a theoretical ~2.5-fold difference in partition coefficient, which can influence passive membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Phenoxypropan-2-amine (XLogP3 ~1.3); 1-(4-chlorophenoxy)propan-2-amine (predicted LogP ~2.1) |
| Quantified Difference | ΔLogP = +0.4 vs. unsubstituted; ΔLogP = -0.4 vs. 4-Cl analog |
| Conditions | Predicted values from PubChem XLogP3 and ACD/Labs consensus model; experimental logP(octanol/water) not available |
Why This Matters
A 0.4 log unit difference in lipophilicity can shift the optimal permeability-solubility balance in lead optimization, making the 4-methyl analog a distinct choice when intermediate lipophilicity is required.
- [1] PubChem. XLogP3 value for CID 12812658. View Source
